Cas no 1042769-63-0 (2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid)

2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid is a sulfonamide-based benzoic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a dimethylisoxazole sulfonamide moiety with a benzoic acid group, offering unique reactivity and functional versatility. The compound may serve as an intermediate in the development of pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its sulfonamide linkage enhances binding affinity, while the benzoic acid component provides solubility and further derivatization opportunities. The dimethylisoxazole group contributes steric and electronic effects, influencing selectivity in molecular interactions. This compound is suitable for research applications requiring precise structural modifications.
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid structure
1042769-63-0 structure
Product name:2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
CAS No:1042769-63-0
MF:C12H12N2O5S
MW:296.299081802368
CID:6605015
PubChem ID:25744209

2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((3,5-Dimethylisoxazole)-4-sulfonamido)benzoic acid
    • 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoicacid
    • 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
    • 1042769-63-0
    • CS-0364041
    • AKOS000276513
    • FDRCRDVNYGLMMP-UHFFFAOYSA-N
    • 2-(DiMethyl-1,2-oxazole-4-sulfonamido)benzoic acid
    • Inchi: 1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-6-4-3-5-9(10)12(15)16/h3-6,14H,1-2H3,(H,15,16)
    • InChI Key: FDRCRDVNYGLMMP-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NOC=1C)(NC1C=CC=CC=1C(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 296.047
  • Monoisotopic Mass: 296.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118A^2
  • XLogP3: 1.8

2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM484794-1g
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
1042769-63-0 97%
1g
$396 2023-01-08
Ambeed
A770655-1g
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
1042769-63-0 97%
1g
$400.0 2024-04-26

Additional information on 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid

2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic Acid: A Comprehensive Overview

The compound with CAS No. 1042769-63-0, known as 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which combines a benzoic acid moiety with a sulfonamido group attached to a 3,5-dimethylisoxazole ring. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid in drug development. Researchers have explored its role as a potential therapeutic agent due to its ability to modulate key biological pathways. For instance, the sulfonamido group is known to exhibit strong hydrogen bonding capabilities, which can enhance the bioavailability and stability of the compound in vivo. Additionally, the benzoic acid moiety contributes to the molecule's acidity and solubility properties, making it suitable for use in drug delivery systems.

The synthesis of 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid involves a multi-step process that requires precise control over reaction conditions. One common approach involves the coupling of 3,5-dimethylisoxazole with a sulfonyl chloride derivative followed by nucleophilic substitution with the benzoic acid moiety. This method ensures high purity and yield, which are critical for its application in pharmaceuticals and other high-performance materials.

In terms of applications, 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have also investigated its potential as a building block for supramolecular assemblies, where its hydrogen bonding capabilities can facilitate self-organization and self-healing properties.

From an environmental perspective, understanding the degradation pathways of 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid is crucial for assessing its ecological impact. Studies have demonstrated that the compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in aquatic environments. This finding is particularly important for industries involved in chemical manufacturing and waste management.

Looking ahead, ongoing research aims to further optimize the synthesis and application of 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid. By leveraging cutting-edge techniques such as computational chemistry and machine learning, scientists hope to uncover new insights into its molecular behavior and potential uses. These advancements are expected to drive innovation across multiple disciplines and contribute to the development of next-generation materials and therapies.

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Amadis Chemical Company Limited
(CAS:1042769-63-0)2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
A992687
Purity:99%
Quantity:1g
Price ($):360.0